molecular formula C14H9ClN2O2S B5291086 N-(4-chlorophenyl)-2-thioxo-1,3-benzoxazole-3(2H)-carboxamide

N-(4-chlorophenyl)-2-thioxo-1,3-benzoxazole-3(2H)-carboxamide

Cat. No.: B5291086
M. Wt: 304.8 g/mol
InChI Key: QBRREDKXFODOKL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-thioxo-1,3-benzoxazole-3(2H)-carboxamide, commonly known as CTB, is a synthetic compound with potential therapeutic applications in various fields of medicine. CTB is a benzoxazole derivative that has been extensively studied for its pharmacological properties and mechanisms of action.

Mechanism of Action

The mechanism of action of CTB is not fully understood. However, it has been suggested that CTB exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression. CTB has also been shown to modulate the expression of various genes and proteins involved in cell proliferation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects:
CTB has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. CTB has also been shown to increase the expression of neurotrophic factors and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

CTB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high yield and purity. CTB is also stable and can be stored for extended periods without degradation. However, CTB has some limitations for lab experiments, including its poor solubility in water and some organic solvents, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of CTB. One potential direction is to investigate its potential therapeutic applications in other fields of medicine, such as cardiovascular disease, diabetes, and autoimmune disorders. Another direction is to study the structure-activity relationship of CTB and develop more potent and selective analogs. Additionally, the development of novel drug delivery systems for CTB could improve its bioavailability and efficacy in vivo.

Synthesis Methods

The synthesis of CTB involves the reaction of 2-aminobenzoic acid, 4-chlorophenyl isothiocyanate, and potassium carbonate in dimethylformamide. The reaction mixture is then stirred at room temperature for several hours, and the resulting solid is filtered and washed with water and ethanol to obtain CTB in high yield and purity.

Scientific Research Applications

CTB has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. CTB has also been studied for its neuroprotective effects against Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-sulfanylidene-1,3-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2S/c15-9-5-7-10(8-6-9)16-13(18)17-11-3-1-2-4-12(11)19-14(17)20/h1-8H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRREDKXFODOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)O2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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